4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester
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Overview
Description
4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester is a complex organic compound that belongs to the class of pyrazolidinone derivatives. This compound is characterized by its unique structure, which includes a pyrazolidinone ring, a benzylidene group, and a benzoic acid methyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 3,5-dioxo-pyrazolidine in the presence of a suitable catalyst, such as sodium acetate, under mild reaction conditions . The resulting intermediate is then esterified with methyl benzoate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-benzylidene)-isothiochroman-4-one
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- (E)-3-Benzylidene-7-methoxychroman-4-one
Uniqueness
4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester stands out due to its unique combination of a pyrazolidinone ring and a benzylidene group, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H16N2O5 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 4-[(4E)-4-[(4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C19H16N2O5/c1-25-15-9-3-12(4-10-15)11-16-17(22)20-21(18(16)23)14-7-5-13(6-8-14)19(24)26-2/h3-11H,1-2H3,(H,20,22)/b16-11+ |
InChI Key |
BZTANUMKGAIOKE-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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